1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide
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Overview
Description
1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide is a heterocyclic compound that features a benzimidazole ring fused with a sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide typically involves the reaction of benzimidazole derivatives with appropriate sulfide reagents. One common method includes the alkylation of benzimidazole with 2-methyl-2-propenyl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, thereby affecting cellular processes. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methylbenzimidazole: Shares the benzimidazole core but lacks the sulfide group.
1H-Benzimidazole: The parent compound without any substituents.
2-Phenylbenzimidazole: Contains a phenyl group instead of the 2-methyl-2-propenyl sulfide group.
Uniqueness: 1H-Benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide is unique due to the presence of both the benzimidazole ring and the 2-methyl-2-propenyl sulfide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-methylprop-2-enylsulfanylmethyl)-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9(2)7-15-8-12-13-10-5-3-4-6-11(10)14-12/h3-6H,1,7-8H2,2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKMVZJZMRYST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSCC1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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